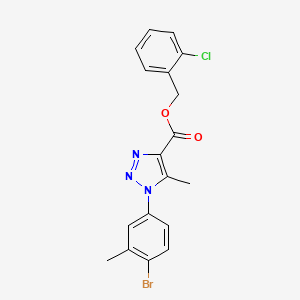
2-chlorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,3-triazole ring, a carboxylate ester, and a benzyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central 1,2,3-triazole ring. The presence of the bromine and chlorine atoms could also influence the overall shape of the molecule due to their size and electronegativity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylate ester could be hydrolyzed to form a carboxylic acid and an alcohol . The bromine and chlorine atoms could also potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could increase the compound’s density and boiling point .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : The compound is synthesized through a variety of methods. For example, in a study by Albert and Taguchi (1973), 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes, similar in structure, were made from corresponding 5-carbonitriles through catalytic hydrogenation. This provides a methodological insight into the synthesis of such compounds (Albert & Taguchi, 1973).
Structural Elucidation : The compound's structure and related derivatives have been extensively characterized using techniques such as IR, NMR, and mass spectral data. For instance, Bhat et al. (2016) performed such analyses for triazolyl pyrazole derivatives (Bhat et al., 2016).
Applications in Corrosion Inhibition
- Inhibition of Steel Corrosion : Triazole derivatives, similar to the compound , have shown potential as corrosion inhibitors for steels. Negrón-Silva et al. (2013) synthesized 1,4-disubstituted 1,2,3-triazoles that demonstrated corrosion inhibiting properties, suggesting potential applications for 2-chlorobenzyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate in this field (Negrón-Silva et al., 2013).
Antimicrobial and Antioxidant Activities
Potential Antimicrobial Agents : Derivatives of triazoles have been studied for their antimicrobial properties. For instance, a study by Bhat et al. (2016) showed that triazolyl pyrazole compounds displayed broad-spectrum antimicrobial activities (Bhat et al., 2016).
Antioxidant Activities : The same study by Bhat et al. (2016) also indicated moderate to good antioxidant activities for synthesized triazole derivatives (Bhat et al., 2016).
Electronic and Spectroscopic Analysis
- Molecular and Spectroscopic Analysis : Detailed molecular, electronic, and spectroscopic analyses of similar triazole compounds have been conducted, offering insights into their properties. Beytur and Avinca (2021) performed DFT calculations, spectroscopic analysis, and electronic properties evaluation for heterocyclic triazol-5-ones (Beytur & Avinca, 2021).
Nonlinear Optical Properties
- Investigation of Optical Properties : The nonlinear optical properties of triazole derivatives have been a subject of study, which could be relevant for the compound . Evecen et al. (2018) investigated such properties in a similar triazole compound, providing a basis for understanding the optical behavior of this compound (Evecen et al., 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological molecules in the body.
properties
IUPAC Name |
(2-chlorophenyl)methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3O2/c1-11-9-14(7-8-15(11)19)23-12(2)17(21-22-23)18(24)25-10-13-5-3-4-6-16(13)20/h3-9H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKLPZNLAMSMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3Cl)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


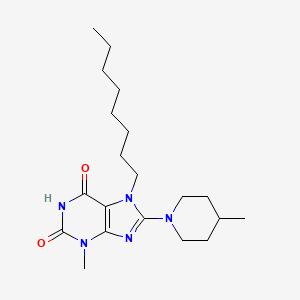
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2356688.png)
![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)
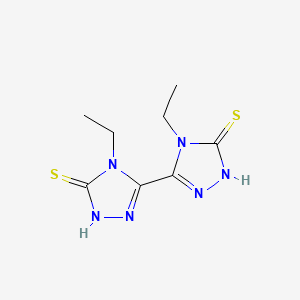
![N-(2-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2356693.png)
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)

![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)
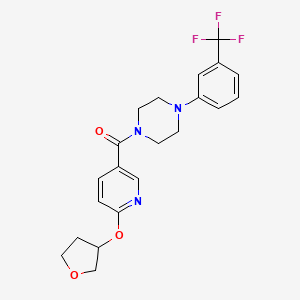
![3-((4-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2356701.png)
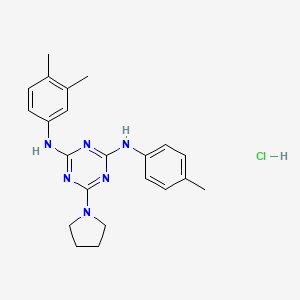
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-(1,2-dimethylindol-3-yl)ethane-1,2-dione](/img/structure/B2356706.png)
![8-methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide](/img/structure/B2356708.png)